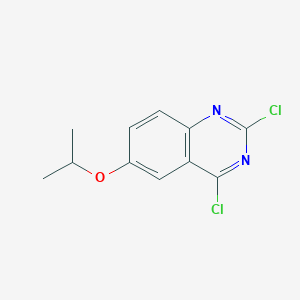

2,4-Dichloro-6-isopropoxyquinazoline

Beschreibung

Eigenschaften

Molekularformel |

C11H10Cl2N2O |

|---|---|

Molekulargewicht |

257.11 g/mol |

IUPAC-Name |

2,4-dichloro-6-propan-2-yloxyquinazoline |

InChI |

InChI=1S/C11H10Cl2N2O/c1-6(2)16-7-3-4-9-8(5-7)10(12)15-11(13)14-9/h3-6H,1-2H3 |

InChI-Schlüssel |

HDUJSABNUMBTCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC2=C(C=C1)N=C(N=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Quinazoline-2,4-dione Intermediates

The most common method to prepare 2,4-dichloroquinazoline derivatives involves chlorination of quinazoline-2,4-dione precursors using phosphorus oxychloride (POCl3) in the presence of tertiary amine bases such as N,N-dimethylaniline or N,N-diethylaniline. The reaction typically proceeds under reflux or elevated temperatures (110–125°C) for several hours.

Key reaction parameters and yields from various studies are summarized below:

These methods are well-documented for related 2,4-dichloro-6-methoxyquinazoline derivatives and can be adapted for the isopropoxy analogue by substituting the methoxy precursor with an isopropoxy precursor.

Introduction of the Isopropoxy Group at Position 6

The isopropoxy substituent at position 6 is introduced typically via nucleophilic aromatic substitution (SNAr) on the 2,4-dichloroquinazoline core. This involves reacting 2,4-dichloroquinazoline intermediates with isopropanol or suitable isopropoxide salts under basic conditions.

A representative procedure includes:

- Reacting 2,4-dichloroquinazoline with sodium isopropoxide or potassium isopropoxide in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Heating the mixture to moderate temperatures (50–80°C) to facilitate substitution of the chlorine at position 6.

- Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Isolation of the product by extraction, washing, and chromatographic purification.

A typical yield for such alkoxylation reactions is in the range of 70–90%, depending on reaction conditions and purity of starting materials.

Alternative Synthetic Routes

A patented synthetic method for 2,4-dichloroquinazoline derivatives involves a one-pot reaction starting from o-aminobenzonitrile, triphenylphosphine oxide, and bis(trichloromethyl) carbonate in the presence of a tertiary amine catalyst. The process proceeds via:

- Dropwise addition of bis(trichloromethyl) carbonate solution at low temperature (-10 to 5°C).

- Gradual warming to 5–40°C for 10 minutes to 1 hour.

- Addition of o-aminobenzonitrile or related compounds.

- Heating to 80–150°C for 1–8 hours.

- Purification by separation techniques to isolate 2,4-dichloroquinazoline derivatives.

This method is noted for its mild conditions, shorter reaction times, and suitability for large-scale synthesis, avoiding the use of highly toxic diphosgene and high-pressure autoclave conditions reported in earlier literature.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The chlorination step using phosphorus oxychloride and tertiary amines is well-established and yields high purity 2,4-dichloroquinazoline intermediates suitable for further functionalization.

- The choice of base (N,N-dimethylaniline vs. N,N-diethylaniline) and reaction time significantly affects yield and purity.

- The one-pot synthesis using triphenylphosphine oxide and bis(trichloromethyl)carbonate provides a safer and more efficient alternative to traditional diphosgene methods, with comparable yields and milder conditions.

- Alkoxylation to introduce the isopropoxy substituent requires careful control of temperature and solvent to maximize substitution efficiency without side reactions.

- Purification techniques such as silica gel chromatography, recrystallization, and extraction are critical to isolate the target compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-6-(propan-2-yloxy)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted quinazolines depending on the nucleophile used.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

Coupling Products: Biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-6-(propan-2-yloxy)quinazoline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.

Chemical Biology: The compound is used in chemical biology to probe the mechanisms of action of quinazoline-based inhibitors.

Industrial Applications:

Wirkmechanismus

The mechanism of action of 2,4-dichloro-6-(propan-2-yloxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences:

Electronic and Steric Effects

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

- Bulky Substituents (Isopropoxy vs. Cyclopropyl): The isopropoxy group in the target compound introduces steric hindrance, which may reduce reaction rates compared to less bulky analogs like 4-Chloro-2-isopropylquinazoline (CAS 38154-42-6) .

- Oxygen-Containing Groups (Isopropoxy vs. Methoxy): The isopropoxy group’s larger size and lower polarity compared to methoxy (as in 2,4-Dichloro-7-methoxyquinazoline, CAS 62484-31-5) could influence solubility and metabolic stability .

Functional Implications

- Pharmaceutical Relevance: Fluorinated analogs (e.g., 4-Chloro-2-cyclopropyl-6-fluoroquinazoline) are often prioritized in drug discovery due to fluorine’s ability to improve bioavailability and binding affinity .

- Synthetic Flexibility: Compounds with smaller substituents, such as 4-Chloro-6-fluoro-2-methylquinazoline (CAS 1044768-44-6), may undergo faster functionalization reactions due to reduced steric hindrance .

Research Findings and Trends

- Similarity Metrics: Structural similarity scores (e.g., 0.86 for 4-Chloro-2-isopropylquinazoline) suggest overlapping reactivity profiles but distinct steric and electronic behaviors .

- Positional Effects: Substitution at position 6 (as in the target compound) versus position 7 (e.g., 2,4-Dichloro-7-methoxyquinazoline) significantly alters molecular geometry, impacting interactions in crystal packing or protein binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-6-isopropoxyquinazoline, and how can reaction yields be improved?

- Methodology : Start with quinazoline scaffolds and use sequential functionalization. For example, introduce isopropoxy groups via nucleophilic substitution under anhydrous conditions (e.g., using isopropyl alcohol and a base like NaH in DMF) . Chlorination can follow using POCl₃ or PCl₅ at reflux. Monitor intermediates via TLC and optimize stoichiometry to reduce side products. Low yields (e.g., 2–5% in similar quinazolines ) often stem from steric hindrance; microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) may improve efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?

- Methodology : Use -NMR to confirm isopropoxy protons (δ 1.2–1.4 ppm for CH(CH₃)₂) and aromatic protons in the quinazoline ring (δ 7.5–8.5 ppm). -NMR distinguishes carbonyl carbons (δ ~160 ppm) and chlorinated carbons (δ ~125 ppm) . IR validates C-Cl stretches (~750 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular ion accuracy (e.g., [M+H]⁺ for C₁₁H₁₁Cl₂N₂O). Cross-reference with PubChem or NIST data .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Store under inert atmospheres (argon or nitrogen) in amber vials to prevent photodegradation. Use anhydrous DMSO or DCM for dissolution, avoiding protic solvents (e.g., water, alcohols) that may hydrolyze the isopropoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of the isopropoxy substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the quinazoline ring. Compare reaction rates of Suzuki-Miyaura couplings at C-2 vs. C-4 positions using Pd(PPh₃)₄ and aryl boronic acids. Steric hindrance from the isopropoxy group may reduce coupling efficiency at C-6; substituent swapping (e.g., methoxy vs. isopropoxy) can isolate electronic vs. steric contributions .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . For twinned crystals, employ twin-law matrices in SHELXTL. High-resolution data (<1.0 Å) clarifies Cl and O positions. Compare bond lengths (e.g., C-Cl ~1.73 Å, C-O ~1.43 Å) with Cambridge Structural Database entries to validate geometry .

Q. How can computational models predict the biological activity of this compound against kinase targets?

- Methodology : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Analyze binding affinity (ΔG) and hydrogen-bond interactions (e.g., with hinge-region residues like Met793). Validate predictions with in vitro kinase assays (IC₅₀ measurements) and SAR studies on halogen-substituted analogs .

Q. What experimental designs address contradictory data on the hydrolytic stability of this compound in aqueous buffers?

- Methodology : Use LC-MS to track hydrolysis products (e.g., 2,4-dichloro-6-hydroxyquinazoline) in PBS (pH 7.4) at 37°C. Vary buffer ionic strength (0.1–1.0 M) to assess solvolysis mechanisms. Compare Arrhenius plots (25–60°C) to determine activation energy (Eₐ) and infer degradation pathways .

Contradiction Analysis and Troubleshooting

Q. Why do conflicting reports exist on the solubility of this compound in polar aprotic solvents?

- Resolution : Contradictions may arise from impurities (e.g., residual POCl₃) or hydration states. Recrystallize the compound from EtOAc/hexanes and measure solubility via gravimetric analysis. Use Karl Fischer titration to quantify water content in DMSO stocks .

Q. How to reconcile discrepancies in cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.